molecular formula C8H6ClFO3 B1587108 2-Chloro-6-fluoro-3-methoxybenzoic acid CAS No. 886499-40-7

2-Chloro-6-fluoro-3-methoxybenzoic acid

Cat. No.: B1587108
CAS No.: 886499-40-7
M. Wt: 204.58 g/mol
InChI Key: UXTMPKFTDKMFOF-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO3. It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and methoxy groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-3-methoxybenzoic acid typically involves the introduction of the chloro, fluoro, and methoxy substituents onto a benzoic acid core. One common method involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Halogenation: Introduction of the chlorine and fluorine atoms can be achieved through halogenation reactions using reagents such as chlorine gas (Cl2) and fluorine gas (F2) or their respective halogenating agents.

    Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol (CH3OH) in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzoic acids, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

2-Chloro-6-fluoro-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzoic acid: Similar structure but lacks the methoxy group.

    2-Chloro-3-fluoro-6-methoxybenzoic acid: Similar structure with different positioning of the substituents.

    3-Chloro-4-fluoro-5-methoxybenzoic acid: Another isomer with different substituent positions.

Uniqueness

2-Chloro-6-fluoro-3-methoxybenzoic acid is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties. The presence of the methoxy group at the 3-position, along with the chloro and fluoro groups, can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-chloro-6-fluoro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTMPKFTDKMFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395224
Record name 2-Chloro-6-fluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-40-7
Record name 2-Chloro-6-fluoro-3-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886499-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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